2-(3-fluorophenyl)cyclohexan-1-one
Description
2-(3-Fluorophenyl)cyclohexan-1-one is a cyclohexanone derivative featuring a fluorine atom at the meta position of the phenyl ring. Its structure combines the rigidity of the cyclohexanone ring with the electronic effects of the fluorine substituent, influencing reactivity in catalytic reactions such as aldol condensations .
Properties
CAS No. |
857872-72-1 |
|---|---|
Molecular Formula |
C12H13FO |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorophenyl)cyclohexan-1-one typically involves the following steps:
Grignard Reaction: The initial step involves the reaction of cyclohexanone with 3-fluorophenyl magnesium bromide to form the corresponding alcohol.
Dehydration: The alcohol is then dehydrated using an acidic catalyst to yield the desired ketone.
Oxidation: The intermediate product is oxidized to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-fluorophenyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones with additional functional groups.
Reduction: Alcohols.
Substitution: Compounds with different substituents on the phenyl ring.
Scientific Research Applications
2-(3-fluorophenyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other fluorinated compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential as an anesthetic or analgesic, similar to ketamine.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-fluorophenyl)cyclohexan-1-one is believed to be similar to that of ketamine. It acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory function. By blocking the NMDA receptor, the compound can produce anesthetic and analgesic effects. Additionally, it may interact with other neurotransmitter systems, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents on the phenyl ring or modifications to the cyclohexanone scaffold. These variations impact physicochemical properties, synthetic routes, and applications.
Table 1: Structural Analogs of 2-(3-Fluorophenyl)cyclohexan-1-one
Aldol Reaction Derivatives :
- 2-(Hydroxy-(nitrophenyl)methyl)cyclohexan-1-one derivatives (e.g., 4a–4d) were synthesized via asymmetric aldol reactions using prolinamide catalysts in brine, achieving yields of 93–98% and enantiomeric excess (ee) of 96–98% .
- Fluorophenyl aldol products (e.g., 5j) were synthesized using NaBH₄ reduction, with anti/syn ratios up to 95:5 and ee values >90% .
Arylcyclohexylamines :
- Fluorexetamine is synthesized via substitution of the ketone oxygen with an ethylamino group. It is supplied as a crystalline solid (≥98% purity) with stability ≥5 years at -20°C , though conflicting reports suggest a 2-year stability under optimal conditions .
Analytical Characterization
Spectroscopic Techniques :
Table 3: Analytical Methods for Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
